molecular formula C9H12N2OS B2385209 1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea CAS No. 1210891-86-3

1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea

Cat. No.: B2385209
CAS No.: 1210891-86-3
M. Wt: 196.27
InChI Key: MADICYNCMSWWAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs, such as CPU, have been synthesized using various methods . One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of CPU consists of a cyclopropyl group, a thiophen-3-ylmethyl group, and a urea group. The exact structure and arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Biochemical Evaluation

Urea derivatives, including those with cyclopropyl and thiophene groups, have been synthesized and assessed for their potential biochemical activities. For example, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and evaluated for antiacetylcholinesterase activity, optimizing the spacer length linking two pharmacophoric moieties for high inhibitory activities (Vidaluc et al., 1995).

Chemical Structure and Molecular Docking Studies

Studies on urea derivatives have explored their molecular structures and docking properties. For instance, research on the thiourea derivative 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-6) investigated its spectroscopic, reactive, transport, and docking properties, offering insights into its potential as an antifungal agent (Aswathy et al., 2017).

Asymmetric Catalysis

Cyclic thiourea/urea functionalized compounds have been employed in asymmetric catalysis, demonstrating their utility in organic synthesis. A novel organocatalytic asymmetric cyclopropanation of β,γ-unsaturated α-ketoesters with stabilized sulfur ylides catalyzed by C(2)-symmetric urea was reported, showcasing the compound's role in facilitating efficient access to trisubstituted cyclopropane derivatives (Cheng et al., 2011).

Photovoltaic Applications

In the field of materials science, cyclic thiourea/urea functionalized dyes have been synthesized for use in dye-sensitized solar cells (DSSCs). These compounds, such as AZ6 with a cyclic thiourea group and bithiophene linker, exhibited high photovoltaic performance, highlighting the potential of urea derivatives in energy conversion technologies (Wu et al., 2013).

Future Directions

The future directions for research on CPU and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activity. Additionally, their potential applications in fields such as medicinal chemistry, material science, and organic semiconductors could be investigated .

Properties

IUPAC Name

1-cyclopropyl-3-(thiophen-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-9(11-8-1-2-8)10-5-7-3-4-13-6-7/h3-4,6,8H,1-2,5H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADICYNCMSWWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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